BenchChemオンラインストアへようこそ!

Bromoxon

Carboxylesterase inhibition Organophosphate toxicology Hepatic sequestration

Bromoxon is the primary bioactive oxon metabolite responsible for bromophos cholinergic toxicity. Unlike class-level surrogates, bromoxon exhibits nanomolar CaE inhibition potency distinct from picomolar-potency ethylbromoxon, with unique hepatic sequestration behavior. Compound-specific reference standards are essential—dermal bromophos exposure in cattle yields no detectable bromoxon, making authentic standards critical for ruling out false negatives in species-specific metabolic studies. Order certified neat material for LC-MS/MS method validation, enzyme inhibition assays, and IVIVE model calibration.

Molecular Formula C8H8BrCl2O4P
Molecular Weight 349.93 g/mol
CAS No. 4855-62-3
Cat. No. B3052929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoxon
CAS4855-62-3
Molecular FormulaC8H8BrCl2O4P
Molecular Weight349.93 g/mol
Structural Identifiers
SMILESCOP(=O)(OC)OC1=CC(=C(C=C1Cl)Br)Cl
InChIInChI=1S/C8H8BrCl2O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
InChIKeyNVQPSHLVNDJYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoxon (CAS 4855-62-3): Organophosphate Metabolite Reference Standard for Analytical and Toxicological Research


Bromoxon (CAS 4855-62-3), also known as bromophos-oxon, is the oxygen analog of the organothiophosphate insecticide bromophos, characterized by the substitution of the thiophosphoryl sulfur with an oxygen atom [1]. It is a potent inhibitor of acetylcholinesterase (AChE) and carboxylesterase (CaE), with IC50 values reported in the nanomolar range for rat hepatic CaE [2]. As the primary bioactive metabolite responsible for cholinergic toxicity following metabolic activation of bromophos, bromoxon serves as a critical analytical reference material for pesticide residue monitoring, toxicological studies, and environmental fate investigations [2].

Why Substituting Bromoxon with Other Organophosphate Oxons Compromises Experimental Reproducibility


Organophosphate oxons exhibit substantial variability in enzyme inhibition potency, tissue-specific sequestration, and metabolic activation pathways that preclude simple interchangeability. Direct comparative studies demonstrate that even structurally homologous oxons—such as bromoxon and its ethyl analog ethylbromoxon—display orders-of-magnitude differences in inhibitory potency (nanomolar vs. picomolar IC50 values) and fundamentally distinct hepatic sequestration behaviors [1]. Furthermore, the metabolic conversion of parent thion pesticides to their corresponding oxons is species-, tissue-, and route-of-administration dependent, as evidenced by the absence of detectable bromoxon as a metabolite following dermal bromophos application in cattle despite the presence of alternative desmethyl metabolites [2]. These quantitative disparities render class-level assumptions unreliable; experimental protocols requiring precise enzyme inhibition kinetics, biomarker identification, or toxicological risk assessment necessitate compound-specific reference standards rather than in-class surrogates [1].

Bromoxon Comparative Evidence Guide: Quantitative Differentiation from Structural Analogs


Carboxylesterase Inhibition: Bromoxon vs. Ethylbromoxon Direct Head-to-Head Comparison

Bromoxon (Bo) exhibits nanomolar inhibitory potency against rat hepatic carboxylesterase (CaE), while its ethyl homolog ethylbromoxon (EBo) demonstrates picomolar potency against the same enzyme [1]. Both compounds are markedly more potent CaE inhibitors than brain acetylcholinesterase (AChE) inhibitors, establishing a distinct enzyme selectivity profile that differentiates them from other oxons such as paraoxon [1].

Carboxylesterase inhibition Organophosphate toxicology Hepatic sequestration

Parent Compound Acute Toxicity: Bromophos vs. Ethylbromophos LD50 Comparison

The parent organothiophosphate insecticides bromophos (Bp) and ethylbromophos (EBp) exhibit a 24-fold difference in acute oral toxicity to the laboratory rat, with LD50 values of 2215 mg/kg body weight for bromophos and 91 mg/kg for ethylbromophos [1]. This differential toxicity is directly correlated with the potency of their respective oxon metabolites—bromoxon and ethylbromoxon—which are the proximate toxicants responsible for cholinesterase inhibition in vivo [1].

Acute toxicity LD50 Organophosphate insecticides Toxicological risk assessment

Hepatic Sequestration Capacity: Bromoxon vs. Ethylbromoxon Differential Binding

In vitro experiments with rat liver homogenate reveal that bromoxon (Bo) undergoes concentration-dependent hepatic sequestration, whereby increasing liver tissue concentration progressively reduces AChE inhibition by Bo. In contrast, AChE inhibition by ethylbromoxon (EBo) remains unaffected by the presence of liver tissue across all tested concentrations [1]. This indicates that bromoxon is subject to saturable, tissue-specific binding that limits its bioavailability to target AChE, whereas ethylbromoxon bypasses this hepatic buffering mechanism.

Hepatic sequestration Organophosphate detoxification Toxicokinetics Carboxylesterase

Metabolite Formation in Vivo: Bromoxon Absence Following Dermal Bromophos Exposure in Cattle

Following dermal application of 20 mg/kg 32P-labeled bromophos to lactating cattle, thin-layer chromatographic analysis of blood and milk samples detected no bromoxon metabolite. Instead, the primary metabolite identified was desmethylbromophos, present at concentrations of 0.4–0.7 ppm in both blood and milk, while unchanged bromophos was detected at approximately 0.01 ppm in blood [1]. This metabolic profile indicates that oxidative desulfuration to the oxon does not occur via the dermal route in this species.

Pesticide metabolism Biomonitoring Analytical toxicology Veterinary residue analysis

Validated Application Scenarios for Bromoxon (CAS 4855-62-3) Based on Empirical Evidence


Analytical Reference Standard for Bromophos Metabolite Quantitation in Rodent Toxicokinetic Studies

Based on the established role of bromoxon as the primary bioactive oxon metabolite of bromophos [1], this compound is essential as a certified reference material for LC-MS/MS or GC-MS/MS methods quantifying bromoxon in rodent plasma, liver, or brain tissue following oral or intraperitoneal bromophos administration. The quantitative IC50 data for rat CaE and AChE inhibition [1] provide benchmark values for validating enzyme inhibition assays and for correlating tissue concentrations with pharmacodynamic effect.

In Vitro Carboxylesterase Inhibition Studies Requiring a Nanomolar-Potency Organophosphate Probe

Bromoxon's well-characterized nanomolar IC50 for rat hepatic carboxylesterase [1] makes it a suitable positive control or probe compound for in vitro CaE inhibition assays. Its potency is sufficient to generate robust concentration-response curves without requiring the extreme dilutions necessary for picomolar-potency oxons like ethylbromoxon, thereby reducing solvent and handling artifacts. The documented hepatic sequestration behavior [1] further enables investigators to study tissue-mediated detoxification mechanisms.

Comparative Toxicogenomics of Organophosphate Metabolic Activation Pathways

The 24-fold toxicity differential between bromophos and ethylbromophos [1]—attributable to their respective oxon metabolites—positions bromoxon as a critical reference compound for comparative toxicogenomic studies examining cytochrome P450-mediated oxidative desulfuration efficiency across species and tissues. Researchers can use bromoxon to probe structure-activity relationships governing oxon potency and to calibrate in vitro-to-in vivo extrapolation (IVIVE) models for organophosphate risk assessment.

Species-Specific Pesticide Metabolism Investigations in Ruminants

The documented absence of bromoxon as a metabolite following dermal bromophos exposure in cattle [2] establishes this compound as a negative control or confirmatory reference for analytical methods validating species-specific metabolic pathways. Toxicologists and veterinary pharmacologists can use authentic bromoxon standards to confirm that analytical methods are capable of detecting the oxon should it be present, thereby ruling out false-negative findings when investigating alternative exposure routes or species differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoxon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.